1-Tert-butyl-4-methylpiperazine

Description

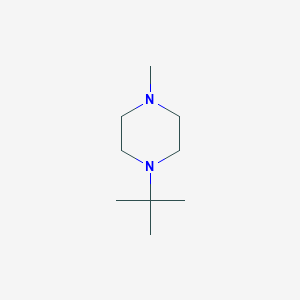

Structure

3D Structure

Properties

CAS No. |

10125-28-7 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-tert-butyl-4-methylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)11-7-5-10(4)6-8-11/h5-8H2,1-4H3 |

InChI Key |

WAKNQQVWPGKEKU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1CCN(CC1)C |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Tert Butyl 4 Methylpiperazine

Investigation of Functional Group Interconversions on the Piperazine (B1678402) Ring and Substituents

The piperazine core of 1-tert-butyl-4-methylpiperazine is susceptible to a variety of transformations, allowing for the introduction of new functional groups and modification of the existing substituents.

Oxidation Reactions of Nitrogen and Alkyl Moieties

The nitrogen atoms in this compound can be readily oxidized to form N-oxides. The presence of an electron-donating methyl group at the N4 position enhances the nucleophilicity of this nitrogen, making it more susceptible to oxidation compared to the N1-tertiary butyl-substituted nitrogen. Kinetic studies on the oxidation of similar piperazines, such as 1-methylpiperazine (B117243), with oxidizing agents like bromamine-T in an acidic medium, have shown a first-order dependence on both the oxidant and the piperazine concentration. scirp.orgresearchgate.net The reaction proceeds via the formation of an N-halo intermediate, which then undergoes hydrolysis to yield the corresponding N-oxide. scirp.org It is proposed that electron-donating groups, like the methyl group, accelerate the reaction by stabilizing the transition state. scirp.orgresearchgate.net

In atmospheric chemistry, the oxidation of piperazines can be initiated by hydroxyl radicals (•OH). nih.govacs.org This process can involve abstraction of a hydrogen atom from either a C-H bond on the ring or an N-H bond in unsubstituted or monosubstituted piperazines. nih.gov For this compound, oxidation would likely proceed via hydrogen abstraction from the C-H bonds of the piperazine ring or the methyl group, leading to the formation of various oxygenated products. nih.govacs.org The oxidation can also be influenced by the presence of metal ions, with copper(II) being a particularly effective catalyst for piperazine oxidation. utexas.edu

| Oxidizing Agent | Substrate (Analog) | Major Product(s) | Reference |

| Bromamine-T | 1-Methylpiperazine | 1-Methylpiperazine-1-oxide | scirp.orgresearchgate.net |

| Hydroxyl Radical (•OH) | Piperazine | 1,2,3,6-Tetrahydropyrazine, 1-Nitropiperazine, 1-Nitrosopiperazine | nih.gov |

| Molecular Oxygen (with metal catalyst) | Piperazine | Piperazinone, Ethylenediamine (B42938), Ammonia (B1221849), Formate | utexas.edu |

Table 1: Representative Oxidation Reactions of Piperazine Analogs

Reduction Transformations and Product Characterization

While this compound itself is a fully saturated heterocycle, reduction reactions become relevant when considering its oxidized derivatives. For instance, the N-oxides formed from the oxidation of the nitrogen atoms can be reduced back to the parent tertiary amines. This transformation is typically achieved using common reducing agents such as H₂/Pd, Zn/HCl, or PPh₃.

The synthesis of substituted piperazines often involves the reduction of precursor molecules. Catalytic hydrogenation is a key method for producing piperazine rings from various unsaturated precursors. For example, the reductive cyclization of dioximes using catalysts like palladium on carbon (Pd/C) or Raney nickel can yield piperazines. nih.govmdpi.com The mechanism involves the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is further reduced to the piperazine. nih.govmdpi.com

Electrophilic and Nucleophilic Substitution Reactions

The lone pairs of electrons on the nitrogen atoms of this compound make them nucleophilic centers, readily reacting with a variety of electrophiles.

Nucleophilic Substitution: The nitrogen atoms can undergo N-alkylation and N-arylation. The reaction with alkyl halides or sulfonates is a common method to introduce additional substituents, although in the case of this compound, this would lead to the formation of quaternary ammonium (B1175870) salts. mdpi.com The less sterically hindered N4-methyl nitrogen would be the more likely site of quaternization. Nucleophilic substitution is also a key reaction in the synthesis of many piperazine-containing pharmaceuticals. mdpi.comnih.gov For example, piperazines can act as nucleophiles in reactions with activated aromatic systems, such as pentafluoropyridine, leading to the substitution of a fluorine atom. researchgate.net

Electrophilic Substitution: Direct electrophilic substitution on the carbon framework of the piperazine ring is challenging. However, functionalization of the C-H bonds adjacent to the nitrogen atoms can be achieved through deprotonation with a strong base, such as sec-butyllithium, followed by trapping with an electrophile. whiterose.ac.uknsf.govwhiterose.ac.uk The use of a directing group, often a Boc (tert-butoxycarbonyl) group on one of the nitrogens, facilitates this lithiation. whiterose.ac.uk While this compound does not have a Boc group, this methodology highlights the potential for C-H functionalization under specific conditions. The tert-butyl group, being electron-donating through induction, can influence the regioselectivity of such reactions. stackexchange.com

| Reaction Type | Reagent | Potential Product Type | Reference (Analogous Reactions) |

| N-Alkylation | Alkyl Halide | Quaternary Ammonium Salt | mdpi.com |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | N-Aryl Piperazine Derivative | mdpi.comresearchgate.net |

| C-H Functionalization | Strong Base / Electrophile | C-Substituted Piperazine | whiterose.ac.uknsf.govwhiterose.ac.uk |

Table 2: Potential Substitution Reactions of this compound

Hydrolytic Stability and Reactivity of Ester/Carbamate (B1207046) Derivatives

The tert-butyl group in this compound is attached via a C-N bond and is generally stable to hydrolysis. However, in synthetic chemistry, a tert-butoxycarbonyl (Boc) group is frequently used as a protecting group for one of the piperazine nitrogens. nih.govnordmann.global This carbamate linkage is susceptible to hydrolysis under acidic conditions, liberating the free amine and releasing tert-butanol (B103910) and carbon dioxide. The stability of the Boc group allows for selective manipulation of the other nitrogen atom. The hydrolysis of such carbamate derivatives is a crucial deprotection step in the synthesis of many complex molecules containing a piperazine moiety. google.com

Mechanistic Studies of Key Chemical Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes.

The oxidation of N-alkylpiperazines with N-haloamines like bromamine-T in acidic media is proposed to proceed through a mechanism involving the protonated form of the piperazine. scirp.orgresearchgate.net The rate-determining step is believed to be the interaction between the protonated piperazine and the oxidizing species. scirp.orgjetir.org

In the context of atmospheric oxidation, theoretical studies on piperazine suggest that the reaction with •OH radicals proceeds rapidly, with hydrogen abstraction predominantly occurring from the C-H bonds of the ring. acs.org The resulting carbon-centered radical can then react with molecular oxygen to form a peroxy radical, which can undergo further reactions to yield a variety of degradation products. acs.org

The mechanism for the C-H functionalization of N-Boc-piperazines via lithiation involves the formation of a configurationally stable α-lithio carbanion. whiterose.ac.uk The stereochemical outcome of the reaction can be influenced by the nature of the electrophile and the distal N-substituent. nsf.gov

Catalytic Approaches to Enhance Reactivity and Selectivity in Transformations

Catalysis plays a significant role in modulating the reactivity and selectivity of reactions involving piperazine derivatives.

Oxidation: The oxidation of piperazine can be catalyzed by metal ions. For instance, iron and copper ions have been shown to catalyze the oxidative degradation of piperazine in industrial applications. utexas.eduutexas.eduresearchgate.net

Reduction: Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a widely used method for the synthesis of piperazines from unsaturated precursors like pyrazines or dioximes. nih.govmdpi.comresearchgate.net

C-H Functionalization: Recent advances have demonstrated the use of photoredox catalysis for the C-H functionalization of piperazines. acs.orgmdpi.com These methods often involve the generation of an α-amino radical via a single-electron transfer from the piperazine to an excited photocatalyst. This radical can then engage in various bond-forming reactions. acs.orgmdpi.com

| Reaction Type | Catalytic System | Purpose | Reference (Analogous Reactions) |

| Oxidation | Metal Ions (e.g., Cu²⁺, Fe²⁺) | Enhance degradation/oxidation rate | utexas.eduutexas.eduresearchgate.net |

| Reductive Cyclization | Pd/C, Raney Ni | Synthesis of piperazine ring | nih.govmdpi.com |

| C-H Functionalization | Photoredox Catalysts (e.g., Iridium complexes) | Enable C-H bond activation under mild conditions | acs.orgmdpi.com |

Table 3: Catalytic Approaches for Piperazine Transformations

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Tert Butyl 4 Methylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 1-tert-butyl-4-methylpiperazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the tert-butyl group, the methyl group, and the protons on the piperazine (B1678402) ring.

Tert-butyl Group: The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, typically in the upfield region of the spectrum (around 1.0-1.3 ppm), due to the shielding effect of the electron-donating alkyl groups. In a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl signal appears as a singlet at 1.24 ppm. mdpi.com

N-Methyl Group: The three protons of the methyl group attached to the nitrogen atom will also appear as a singlet, expected to be in the range of 2.2-2.4 ppm.

Piperazine Ring Protons: The eight protons on the piperazine ring are chemically non-equivalent and are expected to show complex multiplet patterns. The four protons on the carbons adjacent to the nitrogen bearing the methyl group will likely appear as a multiplet around 2.3-2.6 ppm. The other four protons on the carbons adjacent to the nitrogen with the tert-butyl group would likely appear as another multiplet, potentially at a slightly different chemical shift due to the different electronic environment. In 1-methylpiperazine (B117243), the piperazine protons appear as multiplets. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~1.1 | Singlet | 9H |

| N-Methyl (N-CH₃) | ~2.3 | Singlet | 3H |

| Piperazine Protons (-CH₂-N(CH₃)-) | ~2.4-2.6 | Multiplet | 4H |

| Piperazine Protons (-CH₂-N(t-Bu)-) | ~2.5-2.7 | Multiplet | 4H |

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

Tert-butyl Group: The quaternary carbon of the tert-butyl group is expected to appear around 50-60 ppm, while the three equivalent methyl carbons will produce a single signal in the upfield region, typically around 25-30 ppm. For instance, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the quaternary and methyl carbons of the tert-butyl group appear at 32.4 ppm and 30.4 ppm, respectively. mdpi.com

N-Methyl Group: The carbon of the N-methyl group is expected to have a chemical shift in the range of 45-50 ppm.

Piperazine Ring Carbons: The four carbon atoms of the piperazine ring are expected to give two distinct signals in the range of 50-60 ppm, reflecting the two different chemical environments adjacent to the differently substituted nitrogen atoms. In 1-methylpiperazine, the piperazine carbons show signals in this region. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| tert-Butyl (C (CH₃)₃) | ~55 |

| tert-Butyl (-C H₃) | ~26 |

| N-Methyl (N-C H₃) | ~46 |

| Piperazine Carbons (-C H₂-N(CH₃)-) | ~55 |

| Piperazine Carbons (-C H₂-N(t-Bu)-) | ~50 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For this compound (C₉H₂₀N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its identity. A similar compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was confirmed by HRMS with a high degree of accuracy. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for confirming the purity of a sample and verifying the identity of the main component. nih.gov The LC step separates the sample into its individual components, and the MS detector provides the molecular weight of each component as it elutes from the column.

In the analysis of this compound, the mass spectrometer would be set to detect the protonated molecule [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound. Furthermore, by inducing fragmentation of the molecular ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained, which serves as a molecular fingerprint. The fragmentation of piperazine derivatives often involves the cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring. xml-journal.netresearchgate.net For this compound, characteristic fragments would be expected from the loss of the tert-butyl group or the methyl group, as well as cleavage of the piperazine ring itself. xml-journal.net

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

| [M-CH₃]⁺ | Loss of a methyl group | 141 |

| [M-C(CH₃)₃]⁺ | Loss of the tert-butyl group | 99 |

| [C₄H₉]⁺ | tert-butyl cation | 57 |

| Piperazine ring fragments | Various cleavage patterns | Various |

Computational Chemistry and Theoretical Investigations of 1 Tert Butyl 4 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-tert-butyl-4-methylpiperazine. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of its molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and predicting the stability of different isomers and conformers. For this compound, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms.

The piperazine (B1678402) ring generally adopts a chair conformation, which minimizes steric strain. researchgate.net The substituents—the tert-butyl group at the 1-position and the methyl group at the 4-position—are expected to preferentially occupy equatorial positions to further reduce steric hindrance. libretexts.org An axial orientation would lead to unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring, a destabilizing effect that is particularly pronounced for the bulky tert-butyl group. libretexts.orglumenlearning.com

Predicted Molecular Geometry Parameters for this compound (Chair Conformation)

| Parameter | Predicted Value |

|---|---|

| C-N (piperazine ring) Bond Length | ~1.46 Å |

| C-C (piperazine ring) Bond Length | ~1.53 Å |

| C-N (tert-butyl) Bond Length | ~1.47 Å |

| C-N (methyl) Bond Length | ~1.45 Å |

| C-N-C (piperazine ring) Bond Angle | ~110-112° |

| N-C-C (piperazine ring) Bond Angle | ~110-111° |

| C-N-C (tert-butyl) Bond Angle | ~115-117° |

Note: These values are estimations based on DFT calculations for structurally related substituted piperazine compounds.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.netaimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more chemically reactive, while a larger gap indicates higher stability. aimspress.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which are the most electron-rich centers. The LUMO, conversely, would likely be distributed across the carbon and hydrogen atoms of the alkyl substituents. The HOMO-LUMO gap can be calculated using DFT, and analysis of related molecules suggests it would fall in a range typical for saturated heterocyclic amines. researchgate.netnih.gov

Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | ~ 1.5 to 2.5 | Electron-accepting capability |

Note: These values are estimations based on theoretical studies of similar aliphatic amine structures. The exact values would depend on the level of theory and basis set used in the calculation.

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. researchgate.net These predicted chemical shifts can then be compared with experimental data to confirm the structure or to aid in the assignment of ambiguous signals. researchgate.net The predicted shifts would reflect the chemical environment of each nucleus. For instance, the protons of the bulky tert-butyl group would have a distinct chemical shift compared to the protons of the N-methyl group and the piperazine ring protons.

Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C(CH3)3 | ~ 1.1 | ~ 26 |

| C(CH3)3 | - | ~ 53 |

| N-CH3 | ~ 2.3 | ~ 46 |

Note: These are approximate values and can vary depending on the solvent and the specific computational method employed. The predictions are based on typical chemical shifts for similar functional groups. illinois.eduutsouthwestern.edu

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is crucial for its biological activity and physical properties. Conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. lumenlearning.com As mentioned, the piperazine ring is expected to exist predominantly in a chair conformation. researchgate.net The key conformational question revolves around the orientation of the tert-butyl and methyl groups. The diequatorial conformer is anticipated to be significantly more stable than the diaxial or the axial-equatorial conformers due to the avoidance of steric clashes. libretexts.org

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound over time. nih.govnih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the accessible conformations and the transitions between them. rsc.org An MD simulation would likely show the molecule predominantly residing in the low-energy diequatorial chair conformation, with occasional, brief excursions to higher-energy twist-boat or other conformers. nih.gov

Prediction of Reactive Sites and Global Reactivity Descriptors (e.g., Electrophilicity Index)

Computational chemistry can identify the most probable sites for chemical reactions on a molecule. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for this purpose. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net

For this compound, the MEP surface is expected to show the most negative potential (red and yellow regions) around the two nitrogen atoms, identifying them as the primary sites for electrophilic attack (e.g., protonation, alkylation). researchgate.netresearchgate.net The positive potential (blue regions) would be located around the hydrogen atoms, particularly those of the tert-butyl and methyl groups.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 2.5 eV | Moderate ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 4.5 eV | High stability |

Note: These values are derived from the predicted HOMO and LUMO energies and provide a general indication of reactivity.

Studies of Intermolecular Interactions and Non-Covalent Bonding

The way this compound interacts with other molecules is governed by intermolecular forces. These non-covalent interactions, while weaker than covalent bonds, are critical in determining its physical properties (e.g., boiling point, solubility) and its interactions with biological targets.

The primary intermolecular interactions for this compound are expected to be:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. The large tert-butyl group contributes significantly to these interactions.

Dipole-dipole interactions: As a polar molecule, it will exhibit dipole-dipole forces.

Hydrogen bonding: While the molecule itself does not have hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors, allowing it to interact with protic solvents like water or alcohols.

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions in a crystal lattice. nih.gov Such an analysis would likely reveal the importance of C-H···N and C-H···C contacts in the solid state.

Non Biological Applications and Contributions to Material Science of 1 Tert Butyl 4 Methylpiperazine Derivatives

Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules

The piperazine (B1678402) ring, functionalized with a tert-butyl group, serves as a robust and versatile scaffold in multi-step organic synthesis. The tert-butyl group, often in the form of a tert-butyloxycarbonyl (Boc) protecting group, provides stability and steric control during synthetic transformations. This allows for selective reactions at other positions of the piperazine ring or on attached functional groups.

Researchers have utilized these intermediates to construct more intricate molecular frameworks. For instance, a sterically hindered piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was synthesized using a modified Bruylants reaction. nih.gov This synthesis highlights the creation of a pharmacologically useful core structure containing a quaternary carbon, a significant challenge in organic synthesis. nih.gov

Another example is the synthesis of 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate, which starts from pyrazine-2-carboxylic acid and involves several steps including esterification and hydrogenation. connectjournals.com The piperazine ring in these derivatives is a key structural motif that allows for the introduction of diverse substituents, leading to a wide range of complex molecules. connectjournals.com Furthermore, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperazine-1-carboxylate with methylhydrazine results in the formation of a pyrazole-substituted piperidine (B6355638) derivative, demonstrating the role of these compounds in synthesizing heterocyclic systems. nih.govnih.gov

The following table summarizes examples of complex molecules synthesized using tert-butyl piperazine derivatives as intermediates.

| Starting Intermediate | Reaction Type | Complex Molecule Synthesized |

| tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate | Modified Bruylants reaction | tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate nih.gov |

| 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate | Electrophilic substitution | 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate connectjournals.com |

| (E)-tert-Butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate | Cyclization with methylhydrazine | tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate nih.govnih.gov |

| N-Boc-4-hydroxymethylpiperidine | Mitsunobu coupling | tert-Butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate nih.gov |

Applications in Polymer Chemistry and Functional Material Design

The unique structural and electronic properties of 1-tert-butyl-4-methylpiperazine derivatives make them valuable components in the design of advanced polymers and functional materials. Their incorporation into polymer backbones or as side-chain functionalities can significantly influence the material's properties, such as solubility, thermal stability, and photophysical behavior.

A notable application is in the development of light-emitting polymers. Research has demonstrated a versatile, transition metal-mediated route to create blue-light emitting polymers where the chemical tunability of their luminescent properties is a key feature. google.com While not exclusively using this compound, the synthetic strategies developed for incorporating nitrogen-containing heterocycles are applicable.

Furthermore, derivatives are used to create materials for molecular electronics and other advanced applications. For example, poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine) was synthesized via a palladium-catalyzed Suzuki coupling, a common method where piperazine-containing fragments could be introduced. sigmaaldrich.com The synthesis of poly(ferrocenylenevinylene) through ring-opening metathesis polymerization of ansa-(vinylene)ferrocene is another area where functionalized building blocks, including those derived from piperazine, are crucial for tuning the properties of the resulting organometallic polymer. google.com

| Material/Polymer Class | Derivative's Role | Potential Application |

| Light-Emitting Polymers | Tuning luminescent properties | Organic Light-Emitting Diodes (OLEDs) google.com |

| Organometallic Polymers (e.g., Poly(ferrocenylenevinylene)) | Functional building block | Redox-active materials, conductive polymers google.com |

| Functionalized Surfaces | Precursor for single-source precursors | Creation of homogeneous zirconia- and hafnia-silica materials google.com |

Development of Ligands for Inorganic and Organometallic Coordination Chemistry (Non-Biological Systems)

In the realm of inorganic and organometallic chemistry, derivatives of this compound are instrumental in the design of sophisticated ligands for metal coordination. fishersci.com The nitrogen atoms of the piperazine ring can act as Lewis bases, donating electron pairs to form stable complexes with a variety of transition metals. The tert-butyl group provides steric bulk, which can be used to control the coordination number of the metal center, influence the geometry of the complex, and prevent unwanted side reactions such as dimerization.

A prominent class of ligands derived from related structures are the pyridinooxazolines (PyOx). An efficient, scalable synthesis for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) has been developed, highlighting its importance. beilstein-journals.org This bidentate dinitrogen ligand is widely used in asymmetric catalysis. beilstein-journals.org

Another complex ligand system involves a tetrapyridophenazine structure, tpphz(tbp)₂, where tert-butyl-phenyl groups are attached. Ruthenium(II) complexes of this ligand have been synthesized and characterized. rsc.org The crystal structures of these complexes reveal that the bulky tert-butyl groups influence their solid-state packing, leading to the formation of π-π stacked dimers. rsc.org This aggregation behavior, studied using 1H-NMR, is crucial for understanding their photophysical and electrochemical properties. rsc.org

| Ligand | Metal Center | Resulting Complex |

| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) | Various (e.g., Copper, Palladium) | Chiral metal-PyOx complexes beilstein-journals.org |

| 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine (tpphz(tbp)₂) | Ruthenium (Ru) | Ru(tbp)₂tpphz and related dinuclear complexes rsc.org |

| Tris(trimethylstannyl)silyl ligands | Ruthenium (Ru), Platinum (Pt) | Ruthenium and Platinum silyl (B83357) complexes google.com |

Role in the Design and Synthesis of Novel Catalytic Systems

The organometallic complexes described in the previous section are often designed to function as highly efficient and selective catalysts. The combination of the metal center (the active site) and the tailored ligand environment, provided by the this compound derivative, is key to their catalytic performance.

The chiral PyOx ligands, such as (S)-t-BuPyOx, are particularly significant in asymmetric catalysis. beilstein-journals.org When complexed with a suitable metal, they create a chiral environment that can direct a chemical reaction to favor the formation of one enantiomer over the other. These catalytic systems are crucial for the synthesis of enantiomerically pure compounds. Our laboratory has previously reported the use of (S)-t-BuPyOx in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones. beilstein-journals.org

The ruthenium complexes with tert-butyl-phenyl-substituted tetrapyridophenazine ligands also show potential in catalysis, particularly in photoredox catalysis, due to their interesting photophysical and electrochemical properties. rsc.org The tert-butyl-phenyl substitution was found to stabilize the metal-to-ligand charge transfer (MLCT) states, which is a critical factor in their function as photocatalysts. rsc.org Additionally, research into supported electrophilic organoruthenium catalysts for reactions like the hydrosilylation of olefins represents another frontier where these tailored ligand systems are essential for catalyst performance and stability. google.com

| Catalytic System | Reaction Catalyzed | Key Outcome |

| Metal-(S)-t-BuPyOx Complex | Asymmetric conjugate addition | High enantiomeric excess of the product beilstein-journals.org |

| Ru(tbp)₂tpphz Complex | (Potential) Photoredox reactions | Tunable photophysical and electrochemical properties rsc.org |

| Supported Organoruthenium Catalyst | Hydrosilylation of olefins | Efficient and reusable catalytic system google.com |

Future Research Directions and Emerging Avenues for 1 Tert Butyl 4 Methylpiperazine Chemistry

Innovation in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of piperazine (B1678402) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. thieme-connect.com Future research will increasingly focus on developing sustainable and environmentally benign synthetic routes to 1-tert-butyl-4-methylpiperazine.

A significant area of innovation lies in the application of photoredox catalysis . mdpi.comresearchgate.net This technique uses visible light to drive chemical reactions, often under mild conditions, offering a green alternative to classical methods. researchgate.net Researchers have successfully used organic photoredox catalysts, such as acridinium (B8443388) salts, for the synthesis of carbon-substituted piperazines from simple amines and carbonyls. thieme-connect.comacs.orgnih.gov Adapting these programmable, photocatalyzed anti-Markovnikov hydroamination strategies could provide a modular and atom-economical route to this compound and its derivatives. acs.orgnih.gov Another green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, simplifying purification and reducing waste. nih.gov

| Approach | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Traditional Methods | Often involve multi-step procedures with protecting groups, harsh reagents, and complex purifications. | Established and well-understood reaction pathways. | nih.govresearchgate.net |

| Organic Photoredox Catalysis | Utilizes visible light and an organic photocatalyst to generate radical intermediates for cyclization, enabling direct substrate oxidation. | High functional group tolerance, operational simplicity, reduced waste, and potential for novel bond formations under mild conditions. | thieme-connect.comacs.orgnih.govresearchgate.net |

| Heterogeneous Catalysis | Employs solid-supported catalysts (e.g., metal ions on a polymer resin) that can be easily recovered and reused. | Simplified product isolation, catalyst recyclability, and suitability for continuous flow reactor systems. | nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction times. Can be combined with heterogeneous catalysts in a flow reactor. | Rapid reaction rates, potential for higher yields, and scalability for industrial production. | nih.gov |

Exploration of Novel Chemical Transformations and Reaction Discovery

While the synthesis of the piperazine core is well-established, the selective functionalization of its carbon atoms remains a challenge, with most existing drugs featuring substituents only at the nitrogen positions. mdpi.comresearchgate.net A major future direction for this compound chemistry is the discovery of novel reactions that can modify the ring's carbon skeleton, thereby expanding its structural diversity.

C-H functionalization represents a powerful strategy for directly converting the C-H bonds on the piperazine ring into new C-C, C-N, or C-O bonds. mdpi.comyale.edu This avoids the need for pre-functionalized substrates and offers a more direct and efficient route to novel derivatives. nsf.gov Research has demonstrated the feasibility of photoredox-catalyzed C-H arylation, vinylation, and alkylation of N-substituted piperazines. mdpi.comnih.govencyclopedia.pub Applying these methods to this compound could yield a library of previously inaccessible compounds. The electronic differentiation between the two nitrogen atoms—one attached to an electron-donating tert-butyl group and the other to a methyl group—could be exploited to achieve site-selective C-H functionalization. nih.gov

Further avenues include exploring palladium-catalyzed cyclizations and intramolecular hydroamination reactions to build more complex architectures onto the piperazine scaffold. organic-chemistry.org

| Reaction Type | Description | Potential Outcome | References |

|---|---|---|---|

| Photoredox C-H Alkylation/Arylation | Directly forms a new carbon-carbon bond at a C-H position on the piperazine ring using light and a photocatalyst. | Creates novel C-substituted derivatives for structure-activity relationship studies. | mdpi.comnih.gov |

| Catalytic C-H Alkynylation | Introduces an alkyne group at the α-C-H bond of the N-alkylamine moiety. | Generates versatile propargylamine (B41283) derivatives for further "click chemistry" modifications. | nih.gov |

| Intramolecular Radical Cyclization | Uses a radical intermediate generated on a side chain to cyclize back onto the piperazine core. | Builds fused or spirocyclic ring systems, significantly increasing molecular complexity. | acs.org |

| Palladium-Catalyzed Cyclization | Couples the piperazine with components like propargyl units to create highly substituted heterocyclic systems. | Modular synthesis of complex, polycyclic structures with high stereochemical control. | organic-chemistry.org |

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, advanced computational modeling is a key emerging avenue to understand its behavior and potential.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms. acs.orgacs.org Such studies can predict the most likely sites for electrophilic or nucleophilic attack, explain the regioselectivity of C-H functionalization reactions, and calculate the energy barriers for different reaction pathways. acs.org For example, DFT could model the stability of radical intermediates formed during photoredox catalysis, helping to optimize reaction conditions. acs.org

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with other species, such as biological receptors or solvent molecules. nih.govnih.govacs.org By simulating the molecule's movement over time, researchers can understand its conformational flexibility, hydration properties, and the stability of its binding poses within a protein's active site. nih.govnitech.ac.jp This is crucial for designing derivatives with improved pharmacological profiles.

| Method | Application | Predicted Insights | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Energy barriers, transition state geometries, and prediction of regioselectivity in C-H functionalization. | acs.orgacs.org |

| Molecular Dynamics (MD) Simulations | Ligand-Receptor Interactions | Binding stability, interaction frequency with amino acid residues, and conformational changes upon binding. | nih.govacs.orgresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Design & Optimization | Correlation of molecular descriptors (e.g., electronic, steric) with biological activity to guide the design of more potent analogs. | researchgate.net |

| In Silico ADME/Tox Prediction | Metabolic Pathway & Toxicity Analysis | Identification of potential sites of metabolism and prediction of metabolic activation into reactive species. | nih.gov |

Interdisciplinary Collaborations and Applications in Diverse Scientific Fields

The true potential of this compound will be realized through collaborations that bridge chemistry with other scientific disciplines. The piperazine scaffold is already a mainstay in medicinal chemistry, forming the core of numerous drugs targeting a vast array of diseases. nih.govnih.govnih.gov

In medicinal chemistry and pharmacology , this specific piperazine derivative could serve as a novel scaffold for developing agents targeting the central nervous system, cancer, or inflammatory diseases. nih.govmdpi.comthieme-connect.com The tert-butyl group can influence the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. tandfonline.com Collaborations with biologists and pharmacologists will be essential to screen new derivatives for activity against various biological targets, such as kinases, G-protein coupled receptors, and ion channels. nih.gov

Beyond medicine, there are emerging opportunities in materials science . Nitrogen-containing heterocyclic polymers can exhibit interesting properties for applications such as antimicrobial coatings or CO2 capture. nitech.ac.jprsc.org The unique structure of this compound could be incorporated into novel polymers or metal-organic frameworks (MOFs), where its specific steric and electronic profile could influence material properties like porosity, stability, and catalytic activity. acs.org

| Field | Collaborators | Potential Research Goal | Relevant Piperazine Research |

|---|---|---|---|

| Medicinal Chemistry | Pharmacologists, Biologists | Design and synthesis of novel anticancer, anti-inflammatory, or CNS-active agents. | mdpi.comthieme-connect.comtandfonline.comnih.gov |

| Drug Discovery | Computational Biologists | Use as a fragment or scaffold in structure-based design of enzyme inhibitors or receptor antagonists. | nih.govacs.orgnih.gov |

| Materials Science | Polymer Chemists, Engineers | Development of novel polymers or MOFs with tailored properties for CO2 capture or catalysis. | acs.orgnitech.ac.jprsc.org |

| Natural Product Synthesis | Organic Chemists | Incorporation as a key building block in the total synthesis or modification of complex natural products. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.